molecular formula C16H12O4 B191847 7-Methoxyflavonol CAS No. 7478-60-6

7-Methoxyflavonol

Cat. No. B191847
CAS RN: 7478-60-6
M. Wt: 268.26 g/mol
InChI Key: IPRIGHIBTRMTDP-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry: Inhibitory Effects on Cholinesterases and β-secretase Activities

  • Methods of Application : A series of 7-halogeno- (X = F, Cl, Br) and 7-methoxy-substituted acetylated 6-iodo-3-O-flavonol glycosides were prepared and evaluated for their inhibitory effect in vitro against AChE and BChE activities .

  • Results or Outcomes : Certain compounds exhibited significant inhibitory effect against AChE activity when compared to the activity of the reference standard, donepezil . For instance, 6-Iodo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one-3-O-2,3,4,6-O-tetraacetyl-β-d-glucopyranoside was found to exhibit increased activity against BChE, more so than the activity of donepezil .

Pharmacology: Prenylated Flavonoids

  • Methods of Application : The presence of the prenyl side chain enriches the structural diversity of flavonoids and increases their bioactivity and bioavailability . Prenylated flavonoids are the main active ingredient in many traditional Chinese medicines and functional food resources .

  • Results or Outcomes : Prenylated flavonoids possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity due to the presence of prenyl groups . Therefore, prenylated flavonoids show more potential to interact with diverse cellular targets .

Pharmacology: Antidiabetic Effects

  • Methods of Application : The inhibitory effects of flavonoids on α-glucosidase and α-amylase are assessed in vitro . The potential of these compounds as antidiabetic agents is evaluated based on their ability to slow down starch digestion, thereby reducing postprandial hyperglycemia .

  • Results or Outcomes : The results of these studies suggest that flavonoids could be promising candidates for the development of new antidiabetic drugs .

Pharmacology: Anti-Cancer Effects

  • Methods of Application : The anti-cancer effects of prenylated flavonoids are assessed in vitro using various cancer cell lines . The potential of these compounds as anti-cancer agents is evaluated based on their ability to inhibit cell proliferation and induce apoptosis .

  • Results or Outcomes : The results of these studies suggest that prenylated flavonoids could be promising candidates for the development of new anti-cancer drugs .

Pharmacology: Anti-Inflammatory Effects

  • Methods of Application : The anti-inflammatory effects of prenylated flavonoids are assessed in vitro using various immune cell lines . The potential of these compounds as anti-inflammatory agents is evaluated based on their ability to inhibit the production of pro-inflammatory cytokines and modulate immune responses .

  • Results or Outcomes : The results of these studies suggest that prenylated flavonoids could be promising candidates for the development of new anti-inflammatory drugs .

properties

IUPAC Name

3-hydroxy-7-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(15(18)14(12)17)10-5-3-2-4-6-10/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRIGHIBTRMTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225760
Record name 7-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyflavonol

CAS RN

7478-60-6
Record name 7-Methoxyflavonol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007478606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 3-hydroxy-7-methoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHOXYFLAVONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZT4X5SA77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
SK Lee, ZH Mbwambo, H Chung… - … chemistry & high …, 1998 - pubmed.ncbi.nlm.nih.gov
… 5,7,3',5'-Tetrahydroxy-8,4'-dimethoxyflavonol, 5,8,4'-trihydroxy-7,3'-dimethoxyflavonol, 5,3',4'-trihydroxy-7-methoxyflavonol, and 6,3',4'-trihydroxy-7-methoxyflavonol were identified as …
Number of citations: 751 pubmed.ncbi.nlm.nih.gov
S Yamada, K Murabayashi, M Nakamura - Analytical sciences, 1998 - Springer
… In the present work, we studied the inclusion equilibria of flavonol, 7-methoxyflavonol and 4-phenyl-7hydroxycoumarin with β-CD to elucidate how the equilibria will be affected by the …
Number of citations: 2 link.springer.com
BA Brady, WI O'Sullivan… - Organic Mass …, 1972 - Wiley Online Library
… Peaks of the same m/e values are present in the spectrum of 7-methoxyflavonol (IX; Fig. but are of much less intensity relative to the base peak (see Table 1). It is possible that these …
YG Lee, H Lee, JA Ryuk, JT Hwang, HG Kim… - Bioorganic …, 2019 - Elsevier
Dried aerial parts of Tetragonia tetragonoides were extracted with 70% EtOH, and the evaporated residue was successively separated into EtOAc, n-BuOH, and H 2 O fractions. As a …
Number of citations: 13 www.sciencedirect.com
GWK Cavill, FM Dean, A McGookin… - Journal of the …, 1954 - pubs.rsc.org
… flavanone gave 7-methoxyflavonol which was also obtained from 2'-hydroxy-4'-methoxy… temperature was accompanied by oxidation to 7-methoxyflavonol. The mechanism of the novel …
Number of citations: 35 pubs.rsc.org
B Odonbayar, T Murata, J Batkhuu… - Journal of Natural …, 2016 - ACS Publications
… This study indicated that insect phenoloxidase was inhibited by phenylpropanoid amides and that mushroom tyrosinase was inhibited by the characteristic 7-methoxyflavonol 3-O-…
Number of citations: 33 pubs.acs.org
B Duan, OO Reymick, Z Liu, Y Zhou, X Wang… - Postharvest Biology and …, 2024 - Elsevier
Citral, a monoterpene naturally present in volatile oils of Litsea cubeba, Cymbopogon flexuosus and citrus peel, can enhance disease resistance in postharvest citrus fruit and reduce …
Number of citations: 0 www.sciencedirect.com
R Edenharder, G Keller, KL Platt… - Journal of Agricultural …, 2001 - ACS Publications
… 3-O-β-glucuronide (compound 5); (C, flavonol disaccharides) 5,6,4‘-trihydroxy-7,3‘-dimethoxyflavonol 3-O-disaccharide (compound 6), 5,6,3‘,4‘-tetrahydroxy-7-methoxyflavonol 3-O-…
Number of citations: 133 pubs.acs.org
Y Park, B Moon, E Lee, S Hong, S Lee… - BULLETIN-KOREAN …, 2008 - researchgate.net
In the present study, we report 1H and 13C NMR data of 19 methoxyflavonol derivatives with different substitution patterns on A-and B-ring. In addition, the influence of the methoxy …
Number of citations: 9 www.researchgate.net
RN Yadava, V Verma - Asian Journal of Chemistry, 2003 - Asian Journal of Chemistry
Number of citations: 25

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